Dodecyl Phosphorodichloridate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

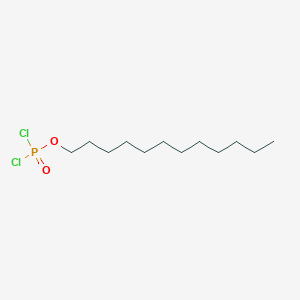

Dodecyl Phosphorodichloridate is an organophosphorus compound characterized by the presence of a lauryl group attached to a dichlorophosphate moiety. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dodecyl Phosphorodichloridate can be synthesized through the reaction of lauryl alcohol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{C}{12}\text{H}{25}\text{OH} + \text{POCl}3 \rightarrow \text{C}{12}\text{H}_{25}\text{OPOCl}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of lauryl dichlorophosphate involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Dodecyl phosphorodichloridate undergoes substitution reactions with nucleophiles like alcohols or amines, forming phosphoramidates or phosphonates. For example:

-

Reaction with alcohols :

ROPOCl2+2R’OH→ROPO(OR’)2+2HCl

Example: Reaction with 1-octanol in the presence of pyridine yields octyl dioctylphosphinate (63% yield) . -

Reaction with amines :

ROPOCl2+NH3→ROPO(NH2)2+2HCl

This mirrors the Atherton–Todd reaction mechanism, where chlorophosphate intermediates facilitate nucleophilic attack .

Hydrolysis

This compound hydrolyzes rapidly in water to form phosphoric acid derivatives:

ROPOCl2+2H2O→ROPO(OH)2+2HCl

This hydrolysis is analogous to the behavior of [TBA][PO₂Cl₂], which degrades to phosphoric acid under aqueous conditions .

Analytical and Stability Data

-

31P NMR : Chlorophosphate intermediates show distinct chemical shifts (e.g., −13 ppm for pyrophosphate vs. 3.5 ppm for diethyl chlorophosphate) .

-

Stability : Rapid hydrolysis in water, requiring anhydrous conditions for storage .

Mechanistic Insights

The Atherton–Todd reaction mechanism provides a framework for understanding chlorophosphate reactivity. Computational studies suggest dealkylation of phosphites by amines, followed by nucleophilic attack on CCl₄ to form chlorophosphate intermediates . For dodecyl derivatives, similar pathways are likely, with steric effects from the long alkyl chain influencing reaction kinetics.

Aplicaciones Científicas De Investigación

Dodecyl Phosphorodichloridate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

Biology: Employed in the modification of biomolecules for studying phosphorylation processes.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of surfactants and flame retardants.

Mecanismo De Acción

The mechanism of action of lauryl dichlorophosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to nucleophilic targets, such as hydroxyl or amino groups, forming stable phosphate esters or amides. This property is exploited in various chemical and biological applications, where it modifies the structure and function of target molecules.

Comparación Con Compuestos Similares

Phenyl Dichlorophosphate: Similar in structure but contains a phenyl group instead of a lauryl group.

Methyl Dichlorophosphate: Contains a methyl group, making it less hydrophobic compared to lauryl dichlorophosphate.

Ethyl Dichlorophosphate: Contains an ethyl group, offering different reactivity and solubility properties.

Uniqueness: Dodecyl Phosphorodichloridate is unique due to its long hydrophobic lauryl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in the formulation of detergents and emulsifiers.

Propiedades

Fórmula molecular |

C12H25Cl2O2P |

|---|---|

Peso molecular |

303.20 g/mol |

Nombre IUPAC |

1-dichlorophosphoryloxydodecane |

InChI |

InChI=1S/C12H25Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3 |

Clave InChI |

NVIKEGBHOVMMDC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCOP(=O)(Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.